Tetradec-6-enoic acid

Description

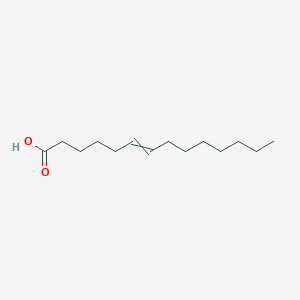

Tetradec-6-enoic acid (C₁₄H₂₆O₂) is a monounsaturated fatty acid with a 14-carbon chain and a double bond at the sixth position. For example, TTA, a sulfur-modified analog, significantly alters hepatic fatty acid metabolism by increasing mitochondrial β-oxidation and modulating saturated (SFA), monounsaturated (MUFA), and polyunsaturated (PUFA) fatty acid levels in the liver . This compound’s unsaturated structure likely influences its metabolic behavior, membrane fluidity, and interactions with enzymes like elongases (Elovl) and desaturases (Fads), which are critical for fatty acid biosynthesis .

Properties

CAS No. |

62472-84-8 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

tetradec-6-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h8-9H,2-7,10-13H2,1H3,(H,15,16) |

InChI Key |

WOOJTOCLPCVUBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-6-enoic acid can be synthesized through several methods, including:

Partial Hydrogenation: This involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position.

Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired acid.

Wittig Reaction: The Wittig reaction can also be employed to introduce the double bond at the 6th position by reacting a phosphonium ylide with an aldehyde.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic methods, such as the use of lipases, are commonly employed to catalyze the esterification and hydrolysis reactions necessary for the production of this compound .

Chemical Reactions Analysis

Hydrogenation

The double bond in tetradec-6-enoic acid undergoes catalytic hydrogenation to yield saturated tetradecanoic acid (myristic acid).

Conditions :

-

Catalyst: Nickel, palladium, or platinum

-

Temperature: 120–180°C

-

Pressure: 1–3 atm H₂

Reaction :

Data :

| Parameter | Value |

|---|---|

| Conversion Efficiency | >95% (under optimal conditions) |

| Byproducts | Isomerized alkenes (<5%) |

Ozonolysis

Ozone cleaves the C6 double bond via the Criegee mechanism, producing aldehydic and carboxylic acid fragments.

Mechanism :

-

Ozone adds to the double bond, forming an ozonide intermediate.

-

Reductive workup (e.g., Zn/H₂O) yields two carbonyl compounds.

Products :

-

Hexanoic acid (COOH-(CH₂)₄-CHO)

-

Octanal (CHO-(CH₂)₆-CH₃)

Experimental Conditions :

| Parameter | Value |

|---|---|

| Ozone Concentration | 50–100 ppm |

| Reaction Time | 10–30 min |

| Temperature | 25°C |

Key Findings :

Auto-Oxidation

Radical-mediated oxidation at the allylic position forms hydroperoxides, which decompose into volatile aldehydes and ketones.

Conditions :

-

Initiated by heat, light, or metal ions (e.g., Fe³⁺)

-

Accelerated in the presence of oxygen

Products :

-

6-Hydroperoxythis compound

-

Secondary products: Nonenal, heptanal

Data :

| Property | Value |

|---|---|

| Rate Constant (k) | |

| (at 37°C) |

Enzymatic Oxidation

Lipoxygenases (LOX) catalyze stereospecific oxidation to hydroperoxy derivatives, precursors for signaling molecules.

Reaction :

Biological Relevance :

-

Modulates apoptosis pathways in prostate cancer cells.

Esterification

The carboxylic acid group reacts with alcohols to form esters, widely used in biodiesel and cosmetic formulations.

General Reaction :

Conditions :

-

Acid catalyst (H₂SO₄, HCl)

-

Reflux in anhydrous solvent

Example : Methyl tetradec-6-enoate

| Property | Value |

|---|---|

| Yield | 85–90% |

| Application | Plasticizers, lubricants |

Acid-Base Reactions

The carboxylic acid dissociates in aqueous solutions (p

≈ 5.0), forming a conjugate base that interacts with metal ions or amines.

Reaction :

Physiological Role :

Sulfonation and Halogenation

Electrophilic addition reactions occur at the double bond, though these are less common in biological contexts.

Example : Bromination

Applications :

-

Synthesis of surfactants and flame retardants.

This compound’s reactivity is central to its roles in industrial chemistry and biochemistry. Its hydrogenation and ozonolysis pathways are particularly significant for synthetic applications, while enzymatic oxidation underpins its bioactivity. Further research into its reaction kinetics and derivatives could expand its utility in green chemistry and therapeutics.

Scientific Research Applications

Tetradec-6-enoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of tetradec-6-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional Comparisons

- Chain Length and Double Bond Position: this compound (C14:1 Δ6) shares metabolic pathways with other monounsaturated acids, such as palmitoleic acid (C16:1 Δ9). However, its shorter chain and mid-chain double bond may limit elongation into very long-chain fatty acids (VLCFAs) compared to C16:1 analogs . In contrast, 6,9,12,15-hexadecatetraenoic acid (C16:4) has four double bonds, enhancing membrane fluidity but increasing susceptibility to oxidation .

- Functional Groups: The thioether group in 2-(tetradecylthio)acetic acid (TTA) prevents β-oxidation, leading to accumulation in mitochondria and enhanced fatty acid oxidation . This compound, lacking this modification, would likely undergo normal β-oxidation. Hydroxylated analogs like 3-hydroxy-6-dodecenoic acid may act as signaling molecules or enzyme substrates, unlike non-hydroxylated variants .

- Biological Effects: TTA reduces hepatic SFA (e.g., C16:0) by 15% and increases n-3 PUFA (e.g., C22:6n3) by 30%, suggesting this compound could similarly modulate lipid profiles . Compared to n-3 PUFAs (e.g., eicosapentaenoic acid), this compound’s monounsaturated structure may offer weaker anti-inflammatory effects but greater stability against peroxidation .

Stability and Toxicity

Research Findings and Data Tables

Table 1: Hepatic Fatty Acid Modulation by TTA (Analog of this compound)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.